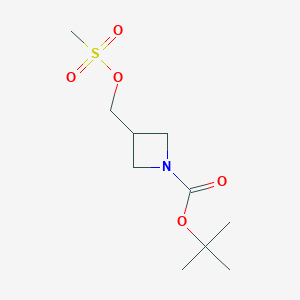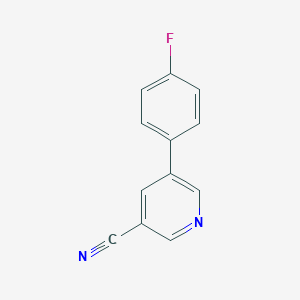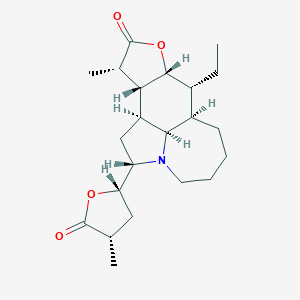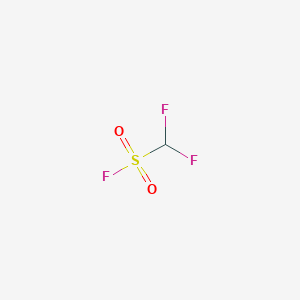
Difluoromethanesulfonyl fluoride
描述
Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF₂SO₂F It is a sulfonyl fluoride derivative, characterized by the presence of two fluorine atoms attached to a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
Difluoromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of dichloromethanesulfonyl chloride using hydrogen fluoride in the gas phase. The reaction is typically carried out in a Hastelloy C276 reactor filled with a dried and fluorinated chromium oxide-based catalyst. The reaction conditions include a temperature range of 200 to 300°C and a flow rate of hydrogen fluoride at 10 g/h .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar fluorination processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The effluent stream from the reaction is typically treated to remove by-products such as hydrogen fluoride and hydrochloric acid, ensuring the purity of the final compound .
化学反应分析
Types of Reactions
Difluoromethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-fluorine bonds.
Radical Reactions: This compound can be involved in free radical reactions, particularly in the presence of radical initiators
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium dithionite, triethylborane, and various nucleophiles. Reaction conditions often involve the use of solvents such as trifluoromethylbenzene or toluene and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides, while addition reactions with alkenes can produce difluoromethylated alkanes .
科学研究应用
Difluoromethanesulfonyl fluoride has a wide range of applications in scientific research:
作用机制
The mechanism of action of difluoromethanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The presence of the sulfonyl fluoride group makes it particularly reactive towards nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues .
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl fluoride (CF₃SO₂F): Similar in structure but with three fluorine atoms attached to the sulfonyl group.
Methanesulfonyl fluoride (CH₃SO₂F): Lacks the fluorine atoms, making it less reactive compared to difluoromethanesulfonyl fluoride.
Sulfonyl chlorides (RSO₂Cl): These compounds are similar in reactivity but use chlorine instead of fluorine, resulting in different reactivity profiles.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to other sulfonyl fluorides and chlorides. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
属性
IUPAC Name |
difluoromethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDFBJZWAYJCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537891 | |
| Record name | Difluoromethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554-47-8 | |
| Record name | Difluoromethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



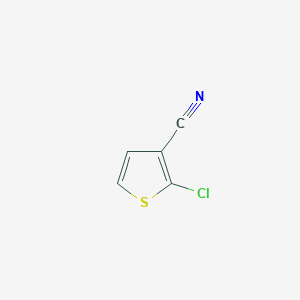

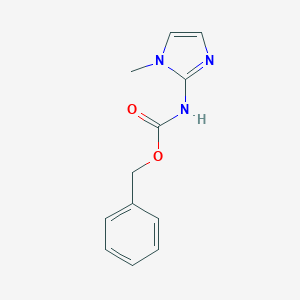

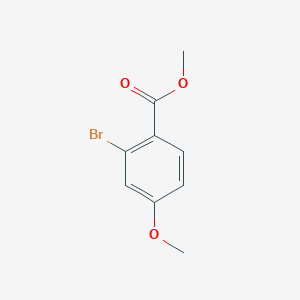
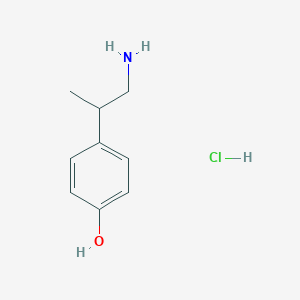
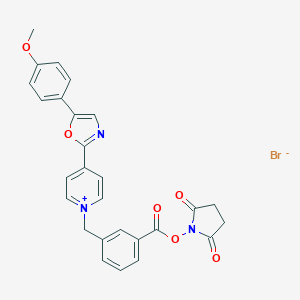


![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
